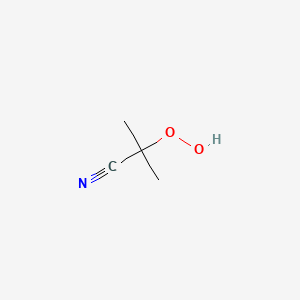
4-Hydroxynaphthalen-1-yl thiocyanate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydroxynaphthalen-1-yl thiocyanate is an organic compound characterized by the presence of a hydroxyl group and a thiocyanate group attached to a naphthalene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-hydroxynaphthalen-1-yl thiocyanate typically involves the reaction of 4-hydroxynaphthalene with thiocyanate reagents under specific conditions. One common method involves the use of ammonium thiocyanate in the presence of a catalyst such as antimony(III) acetate. The reaction is carried out under solvent-free conditions at ambient temperature, resulting in high yields and easy purification .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Hydroxynaphthalen-1-yl thiocyanate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The thiocyanate group can be reduced to form thiols.
Substitution: The thiocyanate group can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or alcohols in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Quinones.
Reduction: Thiols.
Substitution: Corresponding substituted naphthalenes.
Applications De Recherche Scientifique
4-Hydroxynaphthalen-1-yl thiocyanate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: Investigated for its potential as a fluorescent probe for imaging applications.
Medicine: Explored for its antimicrobial and antioxidant properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-hydroxynaphthalen-1-yl thiocyanate involves its interaction with molecular targets through its functional groups. The hydroxyl group can participate in hydrogen bonding and redox reactions, while the thiocyanate group can undergo nucleophilic substitution. These interactions can modulate biological pathways and chemical processes .
Comparaison Avec Des Composés Similaires
4-Hydroxynaphthalen-1-yl diazenyl benzoic acid: Used as an acid-base indicator.
2-Hydroxynaphthalen-1-yl methylene-4-oxopiperidine-1-carbohydrazide: Exhibits antimicrobial activity.
Propriétés
Numéro CAS |
6186-86-3 |
|---|---|
Formule moléculaire |
C11H7NOS |
Poids moléculaire |
201.25 g/mol |
Nom IUPAC |
(4-hydroxynaphthalen-1-yl) thiocyanate |
InChI |
InChI=1S/C11H7NOS/c12-7-14-11-6-5-10(13)8-3-1-2-4-9(8)11/h1-6,13H |
Clé InChI |
KVFAHZPKQSOLAA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=CC=C2SC#N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[Methyl(phenyl)amino]benzene-1-sulfonic acid](/img/structure/B14732369.png)
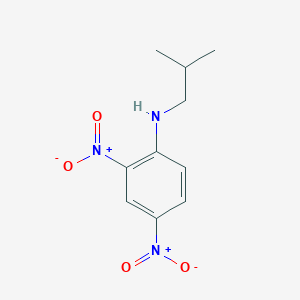
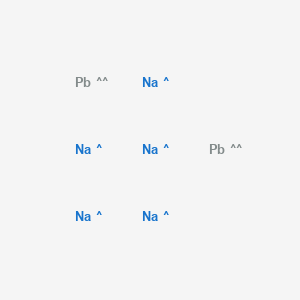
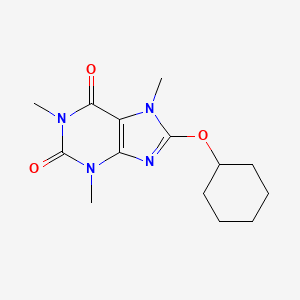
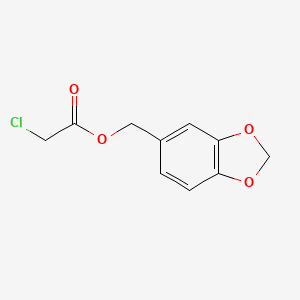


![Bicyclo[2.2.1]hepta-2,5-dien-7-yl 4-methoxybenzoate](/img/structure/B14732424.png)
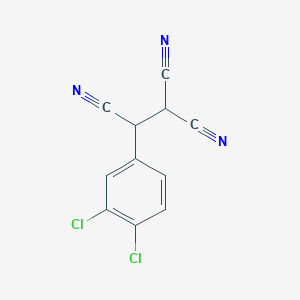
![3,4,5-Tris[(3,4-dichlorobenzyl)sulfanyl]pyridazine](/img/structure/B14732428.png)
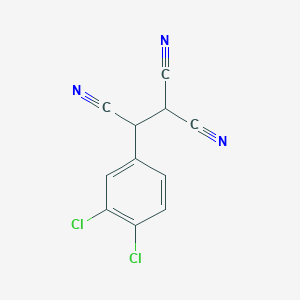
![1-(4-Methylphenyl)-4-[(4-methylphenyl)sulfanylmethyl]piperazine](/img/structure/B14732445.png)
![2-{(E)-[2-(Benzenesulfonyl)-4-nitrophenyl]diazenyl}-4,5-dimethoxybenzene-1-diazonium](/img/structure/B14732452.png)
